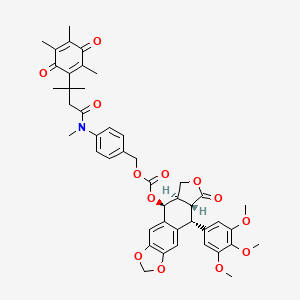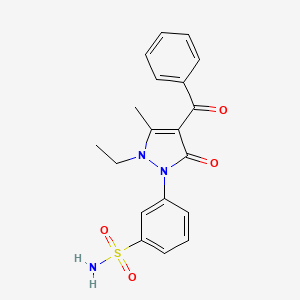
PROTAC PARP/EGFR ligand 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC PARP/EGFR ligand 1 is a bifunctional molecule designed to target and degrade specific proteins within cells. It is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade proteins of interest. This compound specifically targets poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), making it a promising candidate for cancer therapy and other diseases where these proteins play a critical role .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PARP/EGFR ligand 1 involves the conjugation of two ligands: one that binds to PARP and another that binds to EGFR. These ligands are connected via a linker molecule. The synthetic route typically involves the following steps:
Ligand Synthesis: The individual ligands for PARP and EGFR are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A bifunctional linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then attached to the other end of the linker, forming the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反应分析
Types of Reactions
PROTAC PARP/EGFR ligand 1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Coupling Reactions: Used to attach the linker to the ligands.
Degradation Reactions: Facilitated by the ubiquitin-proteasome system once the PROTAC molecule binds to its target proteins.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Coupling Agents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protecting Groups: To protect reactive functional groups during synthesis.
Major Products
The major product of these reactions is the this compound molecule, which is characterized by its ability to bind and degrade both PARP and EGFR proteins .
科学研究应用
PROTAC PARP/EGFR ligand 1 has a wide range of scientific research applications, including:
Drug Discovery: Used as a tool to study the effects of protein degradation on cellular processes and to identify new drug targets.
Biological Research: Helps in understanding the role of PARP and EGFR in cellular signaling pathways and disease mechanisms.
Industrial Applications: Potential use in the development of new therapeutic agents and in the study of protein degradation mechanisms.
作用机制
PROTAC PARP/EGFR ligand 1 exerts its effects by binding to both PARP and EGFR proteins and recruiting an E3 ubiquitin ligase. This leads to the polyubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of PARP and EGFR disrupts their respective signaling pathways, leading to the inhibition of cancer cell growth and survival .
相似化合物的比较
Similar Compounds
PROTAC PARP/EGFR ligand 2: Another bifunctional molecule targeting PARP and EGFR but with different linker chemistry.
EGFR PROTAC: Targets only EGFR for degradation.
PARP PROTAC: Targets only PARP for degradation.
Uniqueness
PROTAC PARP/EGFR ligand 1 is unique in its ability to simultaneously target and degrade both PARP and EGFR proteins. This dual-targeting approach enhances its therapeutic potential by addressing multiple pathways involved in cancer progression .
属性
分子式 |
C53H56ClF2N9O8 |
|---|---|
分子量 |
1020.5 g/mol |
IUPAC 名称 |
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[(2S)-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide |
InChI |
InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60)/t45-/m0/s1 |
InChI 键 |
BNDSNLWRYZUWNY-GWHBCOKCSA-N |
手性 SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)N[C@@H](COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)



![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)


![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)

